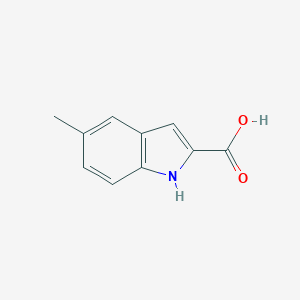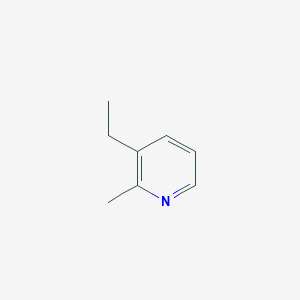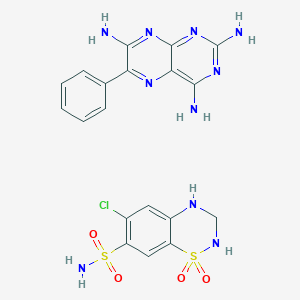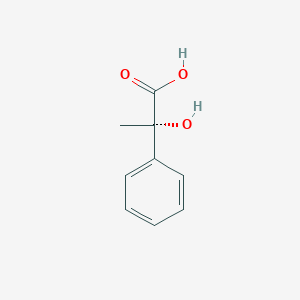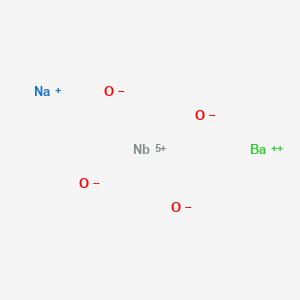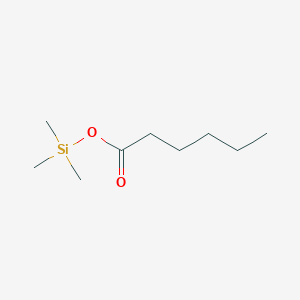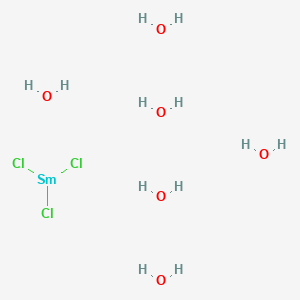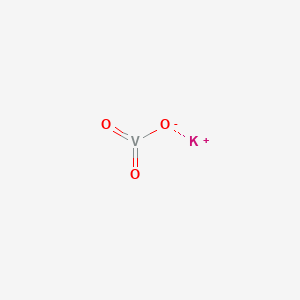
8-Methylpterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylpterin is a chemical compound that belongs to the class of pterin derivatives. It is a heterocyclic compound that is widely used in scientific research for its various applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 8-Methylpterin is not fully understood. However, it is known that it interacts with the enzyme dihydropteridine reductase, which reduces it to 7,8-dihydro-8-oxomethylpterin. This compound is then further reduced to BH4, which is an essential cofactor for the enzymes that produce neurotransmitters. 8-Methylpterin is also known to act as a fluorescent probe for the detection of NO. It reacts with NO to form a fluorescent product that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
8-Methylpterin has several biochemical and physiological effects. It is known to increase the production of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It also plays a role in the regulation of blood pressure and vascular tone. Additionally, it is involved in the regulation of immune function and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 8-Methylpterin in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 8-Methylpterin is its high cost compared to other pterin derivatives. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on 8-Methylpterin. One area of research is the development of new fluorescent probes for the detection of NO. Another area of research is the investigation of the role of 8-Methylpterin in the regulation of immune function and inflammation. Additionally, there is a need for further studies to elucidate the mechanism of action of 8-Methylpterin and its role in the biosynthesis of neurotransmitters.
In conclusion, 8-Methylpterin is a chemical compound that has numerous scientific research applications. It is used as a fluorescent probe for the detection of NO, a substrate for the enzyme dihydropteridine reductase, and a precursor for the synthesis of other pterin derivatives. It has several biochemical and physiological effects, including the regulation of blood pressure, vascular tone, immune function, and inflammation. While it has several advantages for lab experiments, including its high purity and stability, its high cost and unclear mechanism of action are limitations. Future research on 8-Methylpterin should focus on the development of new fluorescent probes, investigation of its role in immune function and inflammation, and elucidation of its mechanism of action.
Synthesis Methods
The synthesis of 8-Methylpterin involves the reaction of 2-amino-4-methoxy-6-methylpyrimidine with formic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method yields pure 8-Methylpterin with a high yield.
Scientific Research Applications
8-Methylpterin has numerous scientific research applications. It is used as a fluorescent probe for the detection of nitric oxide (NO) in biological samples. It is also used as a substrate for the enzyme dihydropteridine reductase, which is involved in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is an important cofactor for the enzymes that produce neurotransmitters, such as dopamine, serotonin, and norepinephrine. 8-Methylpterin is also used as a precursor for the synthesis of other pterin derivatives, such as 6-methylpterin and 7-methylpterin.
properties
CAS RN |
13005-87-3 |
|---|---|
Product Name |
8-Methylpterin |
Molecular Formula |
C7H7N5O |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-amino-8-methylpteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h2-3H,1H3,(H2,8,11,13) |
InChI Key |
AAUYLLNENYYDTK-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C2C1=NC(=NC2=O)N |
Canonical SMILES |
CN1C=CN=C2C1=NC(=NC2=O)N |
Other CAS RN |
13005-87-3 |
synonyms |
8-methylpterin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
